2-butoxy-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with butoxy and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butanol and a suitable leaving group.
Attachment of Furan Groups: The furan groups can be attached through a series of reactions involving furan-2-carbaldehyde and 5-methylfuran-2-carbaldehyde, followed by reductive amination to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The butoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan rings and benzamide core can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-BUTOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the 5-methylfuran group.
N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE: Lacks the butoxy group.
2-BUTOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE: Lacks the furan-2-yl group.
Uniqueness
2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both furan and 5-methylfuran groups, which may impart distinct chemical and biological properties. The combination of these groups with the butoxy-substituted benzamide core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H25NO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-butoxy-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H25NO4/c1-3-4-13-26-21-10-6-5-9-20(21)22(24)23(15-18-8-7-14-25-18)16-19-12-11-17(2)27-19/h5-12,14H,3-4,13,15-16H2,1-2H3 |
InChI Key |
WCHQECUHXNMXEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)CC3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.